5-Oxo-3-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid
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Description
The compound “5-Oxo-3-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid” is a heterocyclic compound . It has a molecular formula of C16H10N4O3 and an average mass of 306.276 Da . It contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This triazole nucleus is present as a central structural component in a number of drug classes .
Synthesis Analysis
The synthesis of this compound involves the condensation of o-azidobenzoic acid with phenylacetonitrile in methanolic sodium methoxide . This reaction gives 4,5-dihydro-5-oxo-3-phenyl-1,2,3-triazolo[1,5-a]quinazoline . Acids are then used to convert this new heterocyclic system, by breakdown of the triazole ring, into quinazoline derivatives .Molecular Structure Analysis
The molecular structure of this compound includes a triazole nucleus, which is a nitrogenous heterocyclic moiety with a molecular formula of C2H3N3 . This triazole nucleus is a central structural component in the compound .Scientific Research Applications
Synthesis and Biological Evaluation
Research on the synthesis and biological evaluation of triazoloquinazoline derivatives, such as the analogs of 7-chloro-4,5-dihydro-4-oxo-8-(1,2,4-triazol-4-yl)-1,2,4-triazolo[1,5-a]quinoxaline-2-carboxylic acid (TQX-173), has highlighted their potential as selective AMPA receptor antagonists. These studies suggest that modifications on the triazoloquinazoline ring can lead to compounds with significant biological activities, including potential applications in treating neurological disorders (Catarzi et al., 2004).
Antimicrobial and Nematicidal Activities
Further studies have explored the antimicrobial and nematicidal properties of triazoloquinazoline derivatives. For example, a new class of triazolo[4,3-c]quinazolinylthiazolidinones exhibited significant antimicrobial and nematicidal properties, suggesting these compounds could serve as leads for the development of new pesticides or antimicrobial agents (Reddy et al., 2016).
Anticancer Activities
The anticancer potential of triazoloquinazoline derivatives has been a focus of several studies. The synthesis of novel potential anticancer agents within this class, specifically 2-(alkyl-, alkaryl-, aryl-, hetaryl-)[1,2,4]triazolo[1,5-c]quinazolines, revealed compounds with activity against various cancer cell lines in micromolar concentrations, underscoring the therapeutic potential of these molecules (Kovalenko et al., 2012).
Photophysical Properties
The study of 5-phenyl-2-pyridyl-5,6-dihydro[1,2,4]triazolo[1,5-c]quinazolines has revealed interesting photoluminescence properties, suggesting applications in materials science, particularly for developing new luminescent materials (Gusev et al., 2012).
Properties
IUPAC Name |
5-oxo-3-phenyl-1H-triazolo[1,5-a]quinazoline-8-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O3/c21-15-11-7-6-10(16(22)23)8-12(11)20-14(17-15)13(18-19-20)9-4-2-1-3-5-9/h1-8,19H,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSNEKUVCYQLPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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